molecular formula C15H20O4 B10776616 (3E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde

(3E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde

Cat. No.: B10776616
M. Wt: 264.32 g/mol
InChI Key: WRPMDTWVLJJHMV-BHKUSUBISA-N
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Description

(3E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde is an organic compound characterized by its unique structure, which includes multiple aldehyde groups and conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde typically involves multi-step organic reactions. One common method includes the aldol condensation of smaller aldehyde precursors, followed by selective oxidation and reduction steps to introduce the desired functional groups and double bonds. Reaction conditions often involve the use of strong bases like sodium hydroxide or potassium tert-butoxide, and oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed to facilitate hydrogenation and dehydrogenation steps. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The double bonds in the compound can participate in electrophilic addition reactions, where halogens or other substituents are introduced.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(3E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals, fragrances, and materials with specific properties.

Mechanism of Action

The mechanism by which (3E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde exerts its effects involves its ability to participate in various chemical reactions due to the presence of multiple reactive sites. The aldehyde groups can form Schiff bases with amines, while the double bonds can undergo addition reactions. These interactions enable the compound to act as a versatile building block in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-dec-2-ene-1,2,10-tricarbaldehyde
  • (4E)-dodeca-4,8-diene-1,4,8,12-tetracarbaldehyde

Uniqueness

(3E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde is unique due to its specific arrangement of double bonds and aldehyde groups, which confer distinct reactivity patterns compared to similar compounds. This uniqueness makes it valuable in applications requiring precise chemical modifications.

By understanding the properties and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(3E)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde

InChI

InChI=1S/C15H20O4/c16-10-3-1-2-6-14(12-18)7-4-8-15(13-19)9-5-11-17/h6,8,10-13H,1-5,7,9H2/b14-6?,15-8+

InChI Key

WRPMDTWVLJJHMV-BHKUSUBISA-N

Isomeric SMILES

C(CC=C(CC/C=C(\CCC=O)/C=O)C=O)CC=O

Canonical SMILES

C(CC=C(CCC=C(CCC=O)C=O)C=O)CC=O

Origin of Product

United States

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